molecular formula C10H13F B1614809 1-BUTYL-4-FLUORO-BENZENE CAS No. 20651-65-4

1-BUTYL-4-FLUORO-BENZENE

Cat. No.: B1614809
CAS No.: 20651-65-4
M. Wt: 152.21 g/mol
InChI Key: MQISNDAUWVHJML-UHFFFAOYSA-N
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Description

1-BUTYL-4-FLUORO-BENZENE is an organic compound with the molecular formula C10H13F . It is a derivative of benzene, where a butyl group is attached to the first carbon and a fluorine atom is attached to the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 1-BUTYL-4-FLUORO-BENZENE is through Friedel-Crafts alkylation . This involves the reaction of fluorobenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H5F+C4H9ClAlCl3C10H13F+HClC_6H_5F + C_4H_9Cl \xrightarrow{AlCl_3} C_{10}H_{13}F + HCl C6​H5​F+C4​H9​ClAlCl3​​C10​H13​F+HCl

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Types of Reactions:

    Electrophilic Aromatic Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Oxidation: The butyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.

Common Reagents and Conditions:

    Nitration: Concentrated HNO3 and H2SO4 at low temperatures.

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: H2 gas with a palladium catalyst.

Major Products:

    Nitration: 1-butyl-4-fluoro-2-nitrobenzene.

    Oxidation: 4-fluorobenzoic acid.

    Reduction: 1-butylbenzene

Scientific Research Applications

1-BUTYL-4-FLUORO-BENZENE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-BUTYL-4-FLUORO-BENZENE in chemical reactions typically involves the formation of a benzenonium ion during electrophilic aromatic substitution. The electrophile attacks the benzene ring, forming a sigma complex, which then loses a proton to regenerate the aromatic system. This mechanism is crucial for understanding its reactivity and selectivity in various chemical processes .

Comparison with Similar Compounds

  • Benzene, 1-butyl-4-chloro-
  • Benzene, 1-butyl-4-bromo-
  • Benzene, 1-butyl-4-iodo-

Comparison: 1-BUTYL-4-FLUORO-BENZENE is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity, making it more resistant to nucleophilic attack and altering its behavior in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

1-butyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQISNDAUWVHJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174691
Record name Benzene, 1-butyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20651-65-4
Record name Benzene, 1-butyl-4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-butyl-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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